bromuri aromatici

Aryl bromides are a class of organic compounds containing a bromine atom directly bonded to an aromatic ring, typically benzene or similar structures. These reagents play a pivotal role in organic synthesis due to their high reactivity and ability to participate in a variety of substitution reactions, including nucleophilic aromatic substitution and coupling reactions.

Aryl bromides are often synthesized from the corresponding aryl halides using methods such as dehalogenation with silver salts or through oxidative bromination. They serve as key intermediates in the production of pharmaceuticals, agrochemicals, polymers, and dyes. Their application spans various industries, including medicine, agriculture, and dye manufacturing.

The high reactivity of aryl bromides can lead to side reactions, necessitating careful handling under an inert atmosphere with appropriate solvents and reaction conditions. Due to their hazardous nature, safety precautions must be strictly observed during synthesis and use.

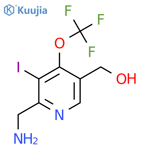

| Struttura | Nome chimico | CAS | MF |

|---|---|---|---|

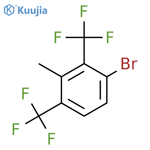

|

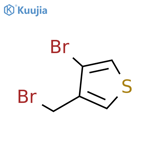

3-Bromo-4-(bromomethyl)thiophene | 40032-80-2 | C5H4Br2S |

|

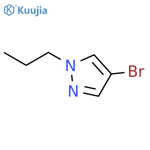

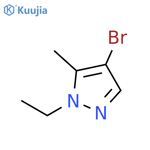

4-Bromo-1-propyl-1H-pyrazole | 141302-33-2 | C6H9BrN2 |

|

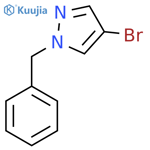

4-Bromo-1-(phenylmethyl)--1H-pyrazole | 50877-41-3 | C10H9BrN2 |

|

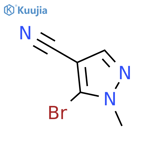

5-Bromo-1-methyl-1H-pyrazole-4-carbonitrile | 1269293-80-2 | C5H4BrN3 |

|

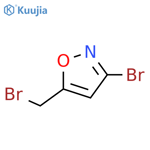

3-Bromo-5-(bromomethyl)isoxazole | 88982-28-9 | C4H3Br2NO |

|

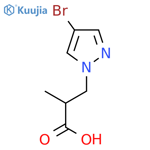

3-(4-Bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid | 925607-95-0 | C7H9BrN2O2 |

|

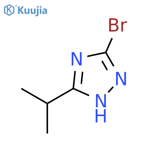

3-Bromo-5-isopropyl-1H-1,2,4-triazole | 141831-72-3 | C5H8BrN3 |

|

4-Bromo-1-ethyl-5-methyl-1H-pyrazole | 1171667-09-6 | C6H9BrN2 |

|

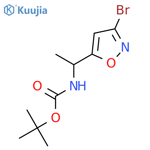

1-(3-Bromo-isoxazol-5-yl)-ethyl-carbamic Acid tert-Butyl Ester | 1187932-95-1 | C10H15BrN2O3 |

|

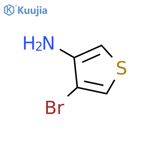

4-bromothiophen-3-amine | 161833-43-8 | C4H4BrNS |

Letteratura correlata

-

Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266

-

2. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405

-

Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725

-

Maarit H. Lahtinen,Mamata Bhattarai,Satu J. Kirjoranta,Venla K. Juntti,Leena J. Peltonen,Petri O. Kilpeläinen Green Chem., 2019,21, 4691-4705

-

Ken-ichi Inoue,Ryoji Kusaka,Shu-hei Urashima,Antonio Tsuneshige Phys. Chem. Chem. Phys., 2017,19, 10292-10300

Fornitori consigliati

-

Jinta Yudi Pharmaceutical Technology Co., Ltd.Factory Trade Brand reagentsNatura aziendale: Private enterprises

-

Hubei Changfu Chemical Co., Ltd.Factory Trade Brand reagentsNatura aziendale: Private enterprises

-

钜澜化工科技(青岛)有限公司Factory Trade Brand reagentsNatura aziendale: Private enterprises

-

Henan Dongyan Pharmaceutical Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Xiamen PinR Bio-tech Co., Ltd.Factory Trade Brand reagentsNatura aziendale: Private enterprises

Prodotti consigliati